molecular formula C10H12BF3O3 B1388183 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid CAS No. 1072952-21-6

2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B1388183
CAS No.: 1072952-21-6
M. Wt: 248.01 g/mol
InChI Key: IGJULKZGKYXWAR-UHFFFAOYSA-N
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Description

2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C10H12BF3O3. It is a boronic acid derivative, characterized by the presence of an isopropoxy group and a trifluoromethyl group attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound may interact with palladium catalysts and various organic groups in these reactions.

Mode of Action

The mode of action of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium catalyst during the transmetalation step .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, a fundamental process in organic synthesis . The downstream effects would depend on the specific organic groups involved in the reaction.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use, particularly the organic groups involved in the Suzuki–Miyaura cross-coupling reactions . The compound’s role as a nucleophile in these reactions suggests it may facilitate the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature.

Biochemical Analysis

Biochemical Properties

2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in the Suzuki-Miyaura coupling reaction. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies . Additionally, it has been observed to interact with proteins and other biomolecules, facilitating the study of protein-ligand interactions and enzyme mechanisms .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . Furthermore, this compound can alter gene expression profiles by interacting with transcription factors and other DNA-binding proteins . These interactions can lead to changes in cellular metabolism, affecting processes such as glycolysis, oxidative phosphorylation, and lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity . These molecular interactions are critical for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in research. This compound is generally stable under inert atmosphere and room temperature conditions . Over time, it may undergo degradation, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo studies . These temporal effects are crucial for designing experiments and interpreting results in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular metabolism, and potential organ toxicity . These dosage-dependent effects are important for understanding the therapeutic window and safety profile of this compound in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . This compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and lipid metabolism . Additionally, it can influence metabolite levels by altering enzyme activity and gene expression . Understanding these metabolic pathways is essential for elucidating the biochemical role of this compound and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity . This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins and other biomolecules, affecting its localization and accumulation . These transport and distribution mechanisms are important for understanding the cellular effects and therapeutic potential of this compound .

Subcellular Localization

The subcellular localization of this compound is a key factor in its biochemical activity . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other DNA-binding proteins . Alternatively, it may be directed to the mitochondria, where it can influence metabolic processes and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 2-isopropoxy-4-(trifluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and improved safety. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Properties

IUPAC Name

[2-propan-2-yloxy-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3O3/c1-6(2)17-9-5-7(10(12,13)14)3-4-8(9)11(15)16/h3-6,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJULKZGKYXWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660513
Record name {2-[(Propan-2-yl)oxy]-4-(trifluoromethyl)phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-21-6
Record name B-[2-(1-Methylethoxy)-4-(trifluoromethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Propan-2-yl)oxy]-4-(trifluoromethyl)phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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